Cas no 31686-64-3 (5-bromo-4-methyl-2-phenylpyridine)
5-bromo-4-methyl-2-phenylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-4-methyl-2-phenylPyridine
- 5-Bromo-4-methyl-2-phenyl-pyridine
- NUXIJRHGJXCNDZ-UHFFFAOYSA-N
- Z0504
- 5-bromo-4-methyl-2-phenylpyridine
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- MDL: MFCD23713141
- Inchi: 1S/C12H10BrN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3
- InChI Key: NUXIJRHGJXCNDZ-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1C)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 177
- Topological Polar Surface Area: 12.9
5-bromo-4-methyl-2-phenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB516572-500 mg |
5-Bromo-4-methyl-2-phenyl-pyridine |
31686-64-3 | 500MG |
€379.10 | 2023-04-17 | ||
| abcr | AB516572-1 g |
5-Bromo-4-methyl-2-phenyl-pyridine |
31686-64-3 | 1g |
€509.50 | 2023-04-17 | ||
| Chemenu | CM516974-1g |
5-Bromo-4-methyl-2-phenylpyridine |
31686-64-3 | 95% | 1g |
$382 | 2022-06-11 | |
| Enamine | EN300-330454-1g |
5-bromo-4-methyl-2-phenylpyridine |
31686-64-3 | 1g |
$728.0 | 2023-09-04 | ||
| Enamine | EN300-330454-5g |
5-bromo-4-methyl-2-phenylpyridine |
31686-64-3 | 5g |
$2110.0 | 2023-09-04 | ||
| Enamine | EN300-330454-10g |
5-bromo-4-methyl-2-phenylpyridine |
31686-64-3 | 10g |
$3131.0 | 2023-09-04 | ||
| abcr | AB516572-500mg |
5-Bromo-4-methyl-2-phenyl-pyridine |
31686-64-3 | 500mg |
€379.10 | 2023-09-02 | ||
| abcr | AB516572-1g |
5-Bromo-4-methyl-2-phenyl-pyridine; . |
31686-64-3 | 1g |
€424.80 | 2025-02-16 | ||
| Enamine | EN300-330454-0.05g |
5-bromo-4-methyl-2-phenylpyridine |
31686-64-3 | 0.05g |
$612.0 | 2023-09-04 | ||
| Enamine | EN300-330454-0.1g |
5-bromo-4-methyl-2-phenylpyridine |
31686-64-3 | 0.1g |
$640.0 | 2023-09-04 |
5-bromo-4-methyl-2-phenylpyridine Suppliers
5-bromo-4-methyl-2-phenylpyridine Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 5-bromo-4-methyl-2-phenylpyridine
Introduction to 5-Bromo-4-Methyl-2-Phenylpyridine (CAS No. 31686-64-3)
5-Bromo-4-methyl-2-phenylpyridine (CAS No. 31686-64-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has shown promise in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a building block for advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 5-bromo-4-methyl-2-phenylpyridine.
The molecular formula of 5-bromo-4-methyl-2-phenylpyridine is C12H10BrN, and its molecular weight is approximately 250.11 g/mol. The compound consists of a pyridine ring substituted with a bromo group at the 5-position, a methyl group at the 4-position, and a phenyl group at the 2-position. These substituents confer unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations.
In terms of physical properties, 5-bromo-4-methyl-2-phenylpyridine is a solid at room temperature with a melting point ranging from 98 to 100°C. It is slightly soluble in water but highly soluble in organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). The solubility characteristics of this compound make it suitable for use in solution-phase synthetic processes.
The synthesis of 5-bromo-4-methyl-2-phenylpyridine can be achieved through several methods. One common approach involves the bromination of 4-methyl-2-phenylpyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. This reaction typically proceeds under mild conditions and yields high purity products. Another method involves the coupling of 5-bromopyridine with benzeneboronic acid in the presence of a palladium catalyst, followed by methylation to introduce the methyl group at the 4-position.
5-Bromo-4-methyl-2-phenylpyridine has found applications in various areas of research and development. In medicinal chemistry, it serves as a key intermediate in the synthesis of bioactive compounds with potential therapeutic value. For instance, recent studies have explored its use in the development of new anti-inflammatory agents and anticancer drugs. The bromo group on the pyridine ring can be readily functionalized to introduce various substituents, thereby modulating the biological activity and selectivity of the final products.
In materials science, 5-bromo-4-methyl-2-phenylpyridine has been utilized as a building block for constructing advanced functional materials. Its aromatic structure and reactive bromo group make it an ideal candidate for polymerization reactions and self-assembling processes. Research has shown that derivatives of this compound can form stable supramolecular assemblies with tunable optical and electronic properties, making them suitable for applications in optoelectronics and sensing technologies.
The environmental impact of 5-bromo-4-methyl-2-phenylpyridine is also an important consideration. While it is not classified as a hazardous substance under current regulations, proper handling and disposal procedures should be followed to minimize any potential risks to human health and the environment. Studies on its biodegradability and ecotoxicity are ongoing to ensure its safe use in industrial processes.
In conclusion, 5-bromo-4-methyl-2-phenylpyridine (CAS No. 31686-64-3) is a valuable compound with diverse applications in medicinal chemistry and materials science. Its unique structural features and reactivity profile make it an essential building block for synthesizing bioactive molecules and functional materials. Ongoing research continues to uncover new possibilities for its use, further highlighting its importance in modern scientific endeavors.
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